6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine
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Overview
Description
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and an ethyl group linked to a thiophene ring at the N2 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . It plays a crucial role in cellular processes such as genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and catalyze the addition of ADP-ribose units to it and to nuclear target proteins . This recruits base excision repair (BER) components to facilitate the DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the base excision repair (BER) and DNA single-strand break (SSB) repair processes . By inhibiting PARP-1, the compound disrupts these repair processes, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .
Action Environment
The action environment of this compound can be influenced by various factors. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and specific genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylpyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)pyrimidine derivatives: These compounds share the thiophene-pyrimidine core structure and exhibit similar biological activities.
6-methylpyrimidine derivatives: Compounds with a methyl group at the 6-position of the pyrimidine ring, which may have comparable chemical reactivity and biological properties.
Uniqueness
6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-methyl-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-7-10(12)15-11(14-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXIZHXDRUPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.